molecular formula C18H16FN3O4S B10994665 Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate

Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate

Cat. No.: B10994665
M. Wt: 389.4 g/mol
InChI Key: VNXDMQVABITQDH-UHFFFAOYSA-N
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Description

Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a 4-fluorophenyl group at position 5, a methyl carboxylate ester at position 4, and an acetylated 3,5-dimethylisoxazole moiety at position 2. The thiazole and oxazole rings are aromatic heterocycles known for their roles in medicinal chemistry, often contributing to bioactivity and metabolic stability .

Properties

Molecular Formula

C18H16FN3O4S

Molecular Weight

389.4 g/mol

IUPAC Name

methyl 2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H16FN3O4S/c1-9-13(10(2)26-22-9)8-14(23)20-18-21-15(17(24)25-3)16(27-18)11-4-6-12(19)7-5-11/h4-7H,8H2,1-3H3,(H,20,21,23)

InChI Key

VNXDMQVABITQDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=NC(=C(S2)C3=CC=C(C=C3)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes:

Several synthetic routes lead to the formation of this compound. One common approach involves the condensation of appropriate precursors, followed by cyclization. For example:

    Oxazole Formation: Start with 3,5-dimethyl-1,2-oxazole-4-carboxylic acid. React it with acetic anhydride to form the oxazole ring.

    Thiazole Formation: Combine the oxazole intermediate with 4-fluorobenzoyl chloride and thionyl chloride to create the thiazole ring.

    Esterification: Finally, esterify the carboxylic acid group with methanol to obtain the methyl ester.

Industrial Production:

The industrial synthesis typically involves optimized conditions to achieve high yields and purity.

Chemical Reactions Analysis

    Reactivity: Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate can undergo various reactions

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction type.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated as a potential drug candidate due to its diverse biological activities.

    Chemistry: Used as a building block in organic synthesis.

    Industry: Employed in the development of novel materials.

Mechanism of Action

The precise mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a comparative analysis using data inferred from the provided evidence and structural principles:

Core Heterocycle and Substituent Analysis

Compound ID/Name Core Structure Key Substituents Hypothesized Properties/Bioactivity
Target Compound Thiazole-4-carboxylate 4-fluorophenyl, acetylated 3,5-dimethylisoxazole Enhanced metabolic stability, potential kinase inhibition
790716-35-7 (N-(3-nitrophenyl)-4-(2-oxopyrrolidin-1-yl)benzamide) Benzamide 3-nitrophenyl, pyrrolidinone Electron-deficient aromatic system; possible solubility challenges
Propiconazole (1-((2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole) Triazole Dichlorophenyl, dioxolane Fungicidal activity via steric hindrance
851287-38-2 (2-[[2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxamide) Thiophene-carboxamide 4-methylthiazole sulfanyl, carboxamide Reduced lipophilicity vs. ester derivatives

Functional Group Impact

  • Fluorine vs.
  • Ester vs. Amide : The methyl carboxylate ester in the target compound may confer higher membrane permeability compared to carboxamide analogs (e.g., 851287-38-2 ), though with reduced hydrolytic stability.
  • Oxazole vs. Triazole : The 3,5-dimethylisoxazole moiety in the target compound could offer distinct hydrogen-bonding patterns compared to triazole-based fungicides (e.g., propiconazole ), influencing target specificity.

Research Findings and Limitations

Crystallographic Data

The acetylated isoxazole and thiazole rings likely form planar, rigid conformations, aiding in protein-ligand interactions.

Data Gaps

The provided evidence lacks empirical data (e.g., IC50, LogP) for direct comparison. Further studies are required to validate hypothesized properties.

Biological Activity

Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structure features an oxazole ring and a thiazole moiety, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its anticancer properties, antibacterial effects, and potential mechanisms of action.

PropertyValue
Molecular Formula C₁₈H₁₆FN₃O₄S
Molecular Weight 389.4 g/mol
CAS Number 1574481-83-6

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit promising anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. For example:

  • Cell Lines Tested : The compound was tested against human liver hepatocellular carcinoma (HepG2), breast cancer (MCF7), and non-small cell lung cancer (NCI-H522).
  • Results : It demonstrated significant cytotoxic effects with IC₅₀ values comparable to established chemotherapeutics, indicating its potential as an anticancer agent .

Antibacterial and Antifungal Activity

Thiazoles are also recognized for their antibacterial and antifungal properties. Preliminary evaluations of the compound revealed:

  • Antibacterial Spectrum : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Antifungal Activity : The compound showed inhibitory effects on fungal strains including Candida albicans and Aspergillus niger .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Apoptosis Induction : Evidence suggests that it can induce apoptosis in cancer cells through mitochondrial pathways.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells, leading to oxidative stress and subsequent cell death .

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various thiazole derivatives and tested their efficacy against multiple cancer cell lines. The specific derivative containing the oxazole moiety exhibited enhanced activity due to structural modifications that improved its interaction with target proteins involved in cancer progression .

Case Study 2: Antimicrobial Properties

A research group investigated the antimicrobial efficacy of several thiazole compounds against clinical isolates of bacteria and fungi. This compound was among those tested and showed significant inhibition zones in agar diffusion assays against both bacterial and fungal pathogens .

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